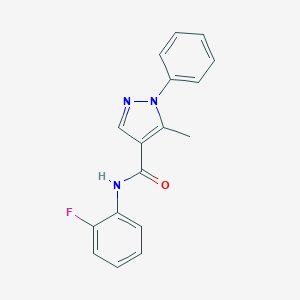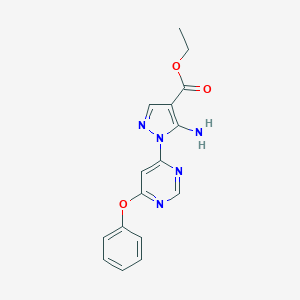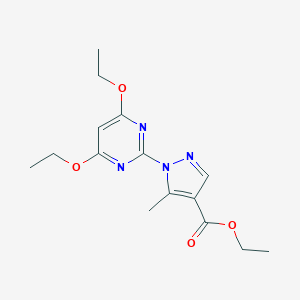
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether, also known as DPN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPN-1 is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).
Mecanismo De Acción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether acts as a selective estrogen receptor modulator by binding to ERβ and inducing a conformational change that allows for the recruitment of coactivator proteins. This leads to the activation of downstream signaling pathways that regulate gene expression and cellular proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have a higher binding affinity for ERβ than the commonly used SERM, tamoxifen.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have various biochemical and physiological effects. In breast cancer cells, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of cyclin D1 and upregulating the expression of p21 and Bax. In prostate cancer cells, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of prostate-specific antigen (PSA) and upregulating the expression of Bax. In animal models of Alzheimer's disease, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to improve cognitive function and reduce amyloid beta deposition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has several advantages for lab experiments. It has a high affinity for ERβ, which allows for the selective activation of downstream signaling pathways. It has also been shown to have anti-tumor and neuroprotective effects, which makes it a potential therapeutic agent for various diseases. However, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can make it difficult to maintain a consistent concentration in vivo.
Direcciones Futuras
There are several future directions for the research of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether. One direction is to investigate its potential as a therapeutic agent for breast and prostate cancer. Another direction is to investigate its potential as a neuroprotective agent for Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to optimize the synthesis method of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether and to improve its solubility and pharmacokinetic properties. Overall, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has shown promising results in various scientific research studies and has the potential to be a valuable tool for future research.
Métodos De Síntesis
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether involves the reaction of 1-(naphthalen-1-yl)ethanone with 6-bromo-2-phenyl-4-pyrimidinamine in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of cesium carbonate to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been used in various scientific research studies due to its high affinity for ERβ. ERβ is a nuclear receptor that plays a crucial role in the regulation of gene expression and cellular proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have anti-tumor effects in breast and prostate cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
Nombre del producto |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether |
|---|---|
Fórmula molecular |
C25H20N4O |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-6-naphthalen-1-yloxy-2-phenylpyrimidine |
InChI |
InChI=1S/C25H20N4O/c1-17-15-18(2)29(28-17)23-16-24(27-25(26-23)20-10-4-3-5-11-20)30-22-14-8-12-19-9-6-7-13-21(19)22/h3-16H,1-2H3 |
Clave InChI |
QZMXWIOSKYJXQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
SMILES canónico |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)

![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)


